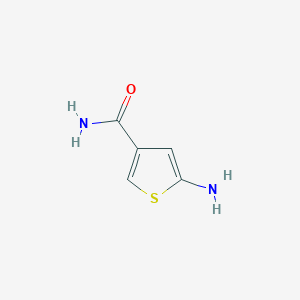

5-Aminothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

760930-70-9 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

5-aminothiophene-3-carboxamide |

InChI |

InChI=1S/C5H6N2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H2,7,8) |

InChI Key |

JVAQQXURYHUTBJ-UHFFFAOYSA-N |

SMILES |

C1=C(SC=C1C(=O)N)N |

Canonical SMILES |

C1=C(SC=C1C(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminothiophene 3 Carboxamide and Its Derivatives

Gewald Reaction and its Modern Adaptations for Aminothiophene Synthesis

The Gewald reaction, first reported in 1966, is a one-pot synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. mdpi.comwikipedia.org The reaction's adaptability and the utility of its products have spurred extensive research into its mechanisms and applications. semanticscholar.orgumich.edu

Classical Gewald Condensation Mechanisms and Enhancements

The classical mechanism of the Gewald reaction is understood to proceed through a sequence of key steps. wikipedia.org The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, which is catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgscispace.com The exact mechanism of the subsequent addition of elemental sulfur is not fully elucidated but is believed to involve the formation of a sulfur-containing intermediate. wikipedia.org This intermediate then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Several versions of the Gewald reaction have been developed to accommodate different starting materials and reaction conditions. umich.edu One of the earliest versions involves the reaction of an α-mercaptoaldehyde or α-mercaptoketone with an activated acetonitrile (B52724) in the presence of a base. semanticscholar.orgumich.edu Another variation, which is more commonly employed, is the one-pot reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. semanticscholar.org A two-step procedure, where the α,β-unsaturated nitrile is first isolated before reacting with sulfur, is also widely used, particularly for less reactive ketones. semanticscholar.orgresearchgate.net

Multicomponent Reaction Approaches in Gewald Synthesis

The Gewald reaction is inherently a multicomponent reaction (MCR), a class of chemical transformations where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. arkat-usa.org MCRs are highly valued in synthetic chemistry for their efficiency and atom economy, allowing for the rapid construction of complex molecules. arkat-usa.org

The Gewald three-component reaction (G-3CR) has been extensively utilized in combinatorial and medicinal chemistry due to its ability to generate diverse libraries of 2-aminothiophenes. medjchem.comresearchgate.net A notable advancement is the development of a four-component Gewald reaction. arkat-usa.org In this approach, an α-methylene carbonyl compound, an amine, ethyl cyanoacetate, and elemental sulfur react in the presence of water and triethylamine (B128534) at room temperature. arkat-usa.org This method efficiently produces 2-aminothiophene-3-carboxamide (B79593) derivatives, with the products often precipitating directly from the reaction mixture for easy isolation. arkat-usa.org

Organocatalyzed and Green Chemistry Protocols for Aminothiophene Formation

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of organocatalysis and green chemistry principles in the context of the Gewald reaction.

Organocatalysis, the use of small organic molecules as catalysts, offers a greener alternative to traditional metal-based catalysts. L-proline, for instance, has been shown to be an effective and cost-effective catalyst for the one-pot synthesis of 2-aminothiophene scaffolds. organic-chemistry.org This methodology proceeds under mild conditions with low catalyst loading and high yields. organic-chemistry.org Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media to facilitate both the initial Knoevenagel condensation and the subsequent Gewald reaction. scispace.com The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic and inexpensive. scispace.comnih.gov

Solvent-free approaches, such as those utilizing high-speed ball milling, have also been developed. mdpi.com These mechanochemical methods can be catalytic in base and conducted under aerobic conditions, significantly reducing waste. mdpi.com The combination of ball milling with thermal heat can further accelerate the reaction rate. mdpi.com

| Catalyst/Condition | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| L-proline (10 mol%) | DMF | 60 | - | up to 84 | organic-chemistry.org |

| DABCO (catalytic) | Water | Room Temp. | 4-7 h | High | scispace.com |

| Triethylamine | Water | Room Temp. | Short | 75-98 | nih.gov |

| Sodium polysulfides | Water | 70 | 0.5-1 h | 42-90 | nih.gov |

| Ball Milling | Solvent-free | - | - | 25-70 | mdpi.com |

| Piperidinium borate (B1201080) (20 mol%) | Ethanol (B145695)/Water (9:1) | 100 | 20 min | 96 | thieme-connect.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times. wikipedia.orgnih.gov The application of microwave irradiation to the Gewald reaction has been shown to be beneficial. wikipedia.org

Microwave-assisted Gewald reactions can be performed under various conditions, including in solution and on solid supports. semanticscholar.orgumich.edu For example, a two-minute microwave irradiation has been successfully employed for the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives. researchgate.net In another protocol, microwave heating of a mixture of 2-cyanoacetamide, sulfur, and a ketone or aldehyde in anhydrous ethanol with a weak base resulted in the formation of 2-aminothiophene-3-carboxamide derivatives in 1-3 hours with high yields. google.com The use of microwave technology not only enhances the efficiency of the Gewald reaction but also aligns with the principles of green chemistry by reducing energy consumption. clockss.org

Alternative Synthetic Pathways to the 5-Aminothiophene-3-carboxamide Core

While the Gewald reaction is the most prominent method for synthesizing 2-aminothiophenes, alternative pathways have been developed to access this important heterocyclic core, particularly when specific substitution patterns are desired.

Cyclization Reactions Utilizing Thiocarbonyl Precursors

One notable alternative involves the use of thiocarbonyl precursors. An efficient, one-pot, three-component synthesis of highly functionalized tri- and tetrasubstituted thiophenes has been developed using (het)aryl dithioesters as the thiocarbonyl source. researchgate.net The reaction proceeds through a sequential base-mediated condensation of an active methylene ketone with the dithioester, followed by S-alkylation of the resulting enethiolate and subsequent intramolecular aldol-type condensation to afford the substituted thiophene (B33073). researchgate.net

Another approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. acs.org This reaction leads to the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. acs.org The mechanism is believed to involve a Michael-type addition followed by an intramolecular nucleophilic substitution of the thiocyanate (B1210189) group. acs.org These methods provide valuable alternatives to the classical Gewald synthesis, expanding the scope of accessible thiophene derivatives.

Nucleophilic Displacement Strategies for Thiophene Ring Formation

A prevalent and effective method for constructing the thiophene ring in this compound derivatives involves intramolecular nucleophilic displacement. This strategy often utilizes a precursor molecule containing both a nucleophilic sulfur atom and a suitable leaving group, which upon cyclization, forms the thiophene ring.

One common approach is a variation of the Gewald reaction. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.trresearchgate.net A two-step procedure is also common, where an α,β-unsaturated nitrile is first formed through a Knoevenagel-Cope condensation, which is then cyclized with sulfur and an amine to yield the 2-aminothiophene derivative. tubitak.gov.tr

A specific example involves the reaction of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with α-halogenated reagents. tandfonline.com For instance, treatment with chloroacetone (B47974) in dioxane with triethylamine as a base leads to the formation of a 5-acetyl-4-aminothiophene derivative. tandfonline.com The mechanism proceeds through the nucleophilic attack of the thiol sulfur on the halogenated carbon, followed by an intramolecular cyclization where a methylene group attacks the nitrile function. tandfonline.com

Quantum chemical studies have shed light on the mechanistic details of such cyclizations. For instance, in the reaction of phenacylthiocyanate with thioacrylamide, the process can proceed via two pathways. acs.org One pathway involves a one-step intramolecular nucleophilic substitution of the thiocyanate group. acs.org The other, more complex pathway, involves the nucleophilic addition at the SCN nitrile fragment followed by the elimination of the thiocyanate anion. acs.org The feasibility of each pathway can be influenced by the stereochemistry of the starting materials. acs.org

The table below summarizes examples of nucleophilic displacement strategies for the synthesis of aminothiophene derivatives.

| Starting Materials | Reagents | Product | Yield | Reference |

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide, Chloroacetone | Dioxane, Triethylamine | 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Not Specified | tandfonline.com |

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide, Ethyl bromoacetate | Dioxane, Triethylamine | 4-amino-5-ethoxycarbonyl-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Not Specified | tandfonline.com |

| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide, Chloroacetonitrile | Dioxane, Triethylamine | 4-amino-5-cyano-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Not Specified | tandfonline.com |

| Thioamide, Bromochalcone | KOH | 2,4-diaryl-5-aminothiophene-3-carbonitrile | Up to 70% | acs.org |

Direct Amination and Functionalization of Thiophene Rings

Direct C-H amination and functionalization of pre-formed thiophene rings represent an atom-economical and increasingly popular approach for synthesizing substituted aminothiophenes. These methods avoid the need for pre-functionalized starting materials and often rely on transition metal catalysis.

Palladium-catalyzed direct arylation has been successfully applied to thiophene derivatives. researchgate.net For instance, the direct arylation of a 3-aminothiophene derivative at the C2 position has been achieved. ethernet.edu.et In some cases, the amino group on the thiophene ring can act as a directing group, influencing the regioselectivity of the C-H activation and subsequent functionalization. ethernet.edu.et

Metal-free approaches have also been developed. For example, a tandem thio-Michael addition/oxidative annulation and 1,2-sulfur migration sequence has been used to synthesize polysubstituted 3-aminothiophenes from thioamides and allenes. nih.gov

The functionalization is not limited to C-C bond formation. The amino group of an aminothiophene can be acylated to introduce various substituents. For example, 4-aminothiophene-3-carboxamide (B11731693) derivatives can be reacted with chloroacetyl chloride to yield 4-(2-chloro-acetamido) derivatives. nih.gov

The following table provides examples of direct functionalization of thiophene rings.

| Thiophene Substrate | Reagent(s) | Product | Key Features | Reference |

| 3-Amino-4-methylthiophene-2-carboxylate | Aryl halide, Palladium catalyst | 3-Amino-5-aryl-4-methylthiophene-2-carboxylate | C-H arylation at the 5-position | researchgate.net |

| 3-Aminothiophene | Aryl halide, Palladium catalyst, KOH, KOAc | 2-Aryl-3-aminothiophene | Decarboxylation-arylation at the 2-position | ethernet.edu.et |

| 4-Aminothiophene-3-carboxamide derivative | Chloroacetyl chloride | 4-(2-chloroacetamido)thiophene-3-carboxamide derivative | N-acylation of the amino group | nih.gov |

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity of substitution on the thiophene ring is crucial for obtaining the desired isomer of this compound and its derivatives. The inherent reactivity of the thiophene ring, with the C2 and C5 positions being more susceptible to electrophilic attack than C3 and C4, often dictates the outcome of reactions. However, strategic use of directing groups and reaction conditions can overcome this inherent preference.

In the Gewald reaction, the substitution pattern of the final 2-aminothiophene is determined by the structure of the starting carbonyl compound and the α-cyanoacetamide. tubitak.gov.trresearchgate.net This allows for a high degree of control over the substituents at the 4- and 5-positions of the thiophene ring.

For direct functionalization reactions, the regioselectivity can be influenced by several factors. In palladium-catalyzed C-H arylations, the choice of ligands and additives can alter the regioselectivity. ethernet.edu.et For instance, while C2 arylation is common, conditions have been developed to achieve C3 or C4 arylation of certain thiophene derivatives. ethernet.edu.et As mentioned earlier, existing functional groups on the thiophene ring, such as an amino group, can direct incoming substituents to specific positions. ethernet.edu.et

Quantum-chemical calculations can be a powerful tool to predict and understand the regioselectivity. Studies on the cyclization to form 2-amino-4,5-dihydrothiophene-3-carbonitriles have shown that the stereochemistry of the intermediates can determine the reaction pathway and thus the final product. acs.org The calculations revealed that different diastereomers could lead to different transition states and intermediates, ultimately influencing the regiochemical and stereochemical outcome. acs.org

Scale-Up Considerations and Process Optimization in this compound Production

Transitioning the synthesis of this compound and its derivatives from a laboratory scale to industrial production presents several challenges that require careful process optimization. Key considerations include the cost and availability of starting materials, reaction efficiency, product purity, safety, and environmental impact.

The Gewald reaction, being a one-pot, multi-component reaction, is often favored for its operational simplicity and atom economy, which are advantageous for large-scale synthesis. nih.gov However, the use of elemental sulfur can pose challenges in terms of handling and purification. Microwave-assisted synthesis has been explored as a way to improve reaction times and yields for the Gewald reaction, potentially offering a more efficient process for scale-up. tubitak.gov.tr

Process optimization often involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, it was found that using aqueous sodium carbonate as a catalyst and conducting the reaction at 40–50 °C significantly improved the yields. acs.org Similarly, in the synthesis of certain thiophene derivatives, optimizing work-up procedures is crucial for efficient isolation of the final product in high purity, which is a critical factor for pharmaceutical applications. nuph.edu.ua

The development of green and sustainable synthetic methodologies is also a major focus in process optimization. This includes the use of water as a solvent, recyclable catalysts, and minimizing the generation of hazardous waste. nih.gov For example, a method for synthesizing 2-aminothiophenes using polyacrylonitrile (B21495) fiber functionalized with 4-dimethylaminopyridine (B28879) as a recyclable catalyst in water has been reported, offering a greener alternative to traditional methods. nih.gov

The table below highlights some key considerations and optimization strategies for the scale-up of this compound production.

| Consideration | Optimization Strategy | Example/Benefit | Reference |

| Reaction Efficiency | Microwave-assisted synthesis | Reduced reaction times and improved yields in Gewald reactions. | tubitak.gov.tr |

| Catalyst Selection | Use of recyclable catalysts | Polyacrylonitrile fiber functionalized with 4-dimethylaminopyridine can be reused multiple times. | nih.gov |

| Solvent Choice | Use of green solvents | Water has been successfully used as a solvent in some synthetic routes. | nih.gov |

| Work-up Procedure | Optimized isolation techniques | Development of practical methods to obtain high-purity products suitable for further applications. | nuph.edu.ua |

| Reaction Conditions | Systematic study of parameters | Adjusting temperature and catalyst can significantly improve product yields. | acs.org |

Chemical Reactivity and Derivatization Strategies of 5 Aminothiophene 3 Carboxamide

Aminothiophene-3-carboxamide as a Core Building Block for Fused Heterocyclic Systems

The inherent reactivity of the ortho-positioned amino and carboxamide groups makes aminothiophene-3-carboxamides ideal precursors for the synthesis of fused heterocyclic systems. Through cyclocondensation and annulation reactions, the thiophene (B33073) ring can be fused with various other rings, leading to complex polycyclic structures, many of which are of interest in medicinal chemistry and materials science. tubitak.gov.tr

Thieno[2,3-d]pyrimidines are a prominent class of fused heterocycles synthesized from 2-aminothiophene-3-carboxamide (B79593) and its derivatives. These compounds are of significant interest due to their wide range of biological activities. tandfonline.comscispace.com The synthesis typically involves the reaction of the aminothiophene with a one- or two-carbon synthon to form the pyrimidine (B1678525) ring.

A common method involves the cyclization of 2-aminothiophene-3-carboxamide with various reagents. For example, reaction with benzoyl isothiocyanate in acetone (B3395972) yields the corresponding [N-benzoyl(thiocarbamoyl)]-aminothiophene derivative, which can be further cyclized. researchgate.net Another approach is the condensation with isothiocyanates to form thienylthiourea derivatives, which are then cyclized using alcoholic potassium hydroxide (B78521) to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. scispace.comnih.gov Microwave irradiation has been shown to improve the yields and reduce reaction times for the formation of the intermediate thienylthioureas. scispace.com

Furthermore, 2-aminothiophene-3-carboxamides can react with dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate that cyclizes with ammonia (B1221849) to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov A novel method for synthesizing thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones involves the annulation of 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas. mdpi.com This process forms an N-aryl-N'-pyridyl urea (B33335) intermediate that subsequently undergoes cyclocondensation. mdpi.com

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminothiophene-3-carboxamide | Benzoyl isothiocyanate | [N-benzoyl(thiocarbamoyl)]-aminothiophene derivative | researchgate.net |

| 2-Amino-3-ethoxycarbonylthiophenes | Alkyl/Aryl isothiocyanates, then KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | scispace.comnih.gov |

| 2-Amino-5-arylazonicotinates | DMF-DMA, then NH3/AcOH | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 2-Aminothiophene-3-carboxylates | 1,1-Dimethyl-3-(pyridin-2-yl) ureas | 3-Pyridyl-thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | mdpi.com |

Annulation reactions provide a powerful strategy for constructing complex polycyclic systems from aminothiophene precursors. Tandem oxidative annulation reactions, for instance, have been employed to synthesize 2,2-disubstituted 2,3-dihydroquinazolin-4(1H)-ones from o-aminobenzamides and 1,3-diarylpropenes, a strategy that highlights the reactivity of ortho-amino-carboxamide systems analogous to those in aminothiophenes. researchgate.net

The Gewald reaction itself, a key method for synthesizing the parent 2-aminothiophenes, is an annulation process. medjchem.com This reaction can be applied to cyclic ketones, such as those derived from steroids, to create thiophene rings anellated to the steroidal framework, yielding complex polycyclic structures in good yields. medjchem.com These anellated steroidal 2-aminothiophenes are examples of novel polycyclic compounds derived from this chemistry. medjchem.com

The aminothiophene core can be elaborated to form fused pyridine (B92270) and pyridazine (B1198779) ring systems. For example, 5‐amino‐3,4‐diphenylthieno[2,3‐c]pyridazine‐6‐carboxamide can be reacted with various reagents to synthesize novel pyridazinothienopyrimidobenzimidazoles. researchgate.net The synthesis of pyridazine derivatives often involves the reaction of arylhydrazones with active methylene (B1212753) compounds. psu.edu While not starting directly from 5-aminothiophene-3-carboxamide, these syntheses demonstrate established routes to pyridazine rings that can be adapted.

A general route for synthesizing 2-amino-5-arylazopyridine derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like 3-oxo-3-phenylpropionitrile and cyanoacetamides. nih.govresearchgate.net These 2-aminopyridine (B139424) derivatives can then undergo further reactions, such as with cyanoacetic acid, to form 1,8-naphthyridine (B1210474) derivatives. nih.gov The three-component condensation of 3-aminothiophenes, aromatic aldehydes, and Meldrum's acid is another convenient method for synthesizing thieno[3,2-b]pyridin-5-ones. researchgate.net In this reaction, the 3-aminothiophene can be generated in situ from the decarboxylation of 3-aminothiophene-2-carboxylic acid. researchgate.net

| Reaction Type | Reagents | Product Class | Reference |

| Cyclocondensation | 5‐Amino‐3,4‐diphenylthieno[2,3‐c]pyridazine‐6‐carboxamide, heterocyclic aldehydes | Pyridazinothienopyrimidobenzimidazoles | researchgate.net |

| Condensation | 3-Oxo-2-arylhydrazonopropanals, active methylene nitriles | 2-Amino-5-arylazopyridines | nih.govresearchgate.net |

| Three-component condensation | 3-Aminothiophenes, aromatic aldehydes, Meldrum's acid | Thieno[3,2-b]pyridin-5-ones | researchgate.net |

The carboxamide functional group, or its derivative the carbohydrazide (B1668358), is a key handle for the synthesis of five-membered heterocyclic rings like oxadiazoles. 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide, prepared from the corresponding ester and hydrazine (B178648) hydrate, serves as a starting material for a series of new heterocyclic systems. srce.hr This carbohydrazide can be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. For instance, reaction with formic acid followed by treatment with phosphorus pentoxide in xylene yields 1-(5-amino-3-methyl-4-(1,3,4-oxadiazol-2-yl)thiophen-2-yl)ethanone. srce.hr

Similarly, this carbohydrazide intermediate can be used to synthesize other nitrogen and sulfur-containing rings. Reaction with phosphorus pentasulfide instead of phosphorus pentoxide leads to the formation of a 1,3,4-oxathiazole ring. srce.hr These transformations highlight the utility of the carbohydrazide derivative of the parent aminothiophene carboxamide in accessing a variety of heterocyclic systems.

Reactions Involving the Amine Functional Group (at C-5 or C-2)

The amino group at the C-2 or C-5 position of the thiophene ring is a primary nucleophilic center and a key site for derivatization. Its reactions are fundamental to building more complex molecules, including the formation of Schiff bases, amides, and for its role in cyclization reactions.

The condensation of the amino group of aminothiophene derivatives with aldehydes or ketones is a straightforward and widely used method to form Schiff bases (imines or azomethines). orientjchem.org These reactions are typically carried out by refluxing the aminothiophene and the carbonyl compound in a suitable solvent like ethanol (B145695). dergipark.org.tr

For example, ethyl-2-amino-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxylate (ETBT) readily condenses with salicylaldehyde (B1680747) derivatives to form the corresponding Schiff bases. orientjchem.orgscispace.com The formation of the Schiff base is confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the disappearance of the signal corresponding to the primary amino protons (around δ 7.18 ppm) and the appearance of a new signal for the azomethine proton (δ 8.65-8.70 ppm) is characteristic. orientjchem.org These Schiff bases are not just simple derivatives; they are important ligands for forming metal complexes and are studied for their own biological activities. orientjchem.orgscispace.com

| Aminothiophene Derivative | Carbonyl Compound | Product Type | Reference |

| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxylate (ETBT) | Salicylaldehyde derivatives | Schiff Base | orientjchem.orgscispace.com |

| 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 2-Methoxybenzaldehyde | Schiff Base | dergipark.org.tr |

| 2-Amino-4,5,6,7-tetrahydrobenzo-(b)thiophene-3-carboxylate | Various aldehydes | Schiff Base | ajrconline.org |

Acylation and Sulfonylation Reactions

The nucleophilic amino group at the C-5 position of this compound readily participates in acylation and sulfonylation reactions. These reactions are fundamental for introducing a variety of substituents, which can significantly modulate the biological activity and physicochemical properties of the parent molecule.

Acylation is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For instance, the acylation of a related 4-aminothiophene derivative with chloroacetyl chloride proceeds efficiently, highlighting the reactivity of the amino group towards such electrophiles. nih.gov A notable application of this reactivity is the formation of urea derivatives, which can be considered a form of acylation. The reaction of 2-amino-thiophene-3-carboxamide with isocyanates furnishes the corresponding ureas, a transformation that has been pivotal in the development of certain biologically active compounds. nih.gov

Sulfonylation of the amino group is typically carried out using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. This leads to the formation of the corresponding sulfonamide derivatives. These sulfonamides are of interest due to their prevalence in many pharmacologically active molecules.

| Reactant | Reagent | Product Type | Reference |

| 4-Aminothiophene derivative | Chloroacetyl chloride | Acylaminothiophene | nih.gov |

| 2-Amino-thiophene-3-carboxamide | Isocyanates | Urea derivative | nih.gov |

| This compound | Sulfonyl chlorides | Sulfonamide derivative | General Knowledge |

Nucleophilic Substitution Reactions

The amino group of this compound can act as a potent nucleophile, engaging in substitution reactions with various electrophilic partners. This reactivity is extensively exploited in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized for their broad spectrum of biological activities.

The condensation of this compound with compounds containing two electrophilic centers, such as β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents, leads to the construction of the pyrimidine ring fused to the thiophene core. For example, the reaction with diethyl malonate or ethyl acetoacetate (B1235776) under appropriate conditions yields the corresponding thieno[2,3-d]pyrimidinone derivatives. Similarly, treatment with nitriles in the presence of an acid catalyst can also lead to the formation of the thieno[2,3-d]pyrimidine (B153573) scaffold. vulcanchem.com

These cyclization reactions underscore the utility of this compound as a precursor for complex heterocyclic structures. The specific nature of the substituent on the newly formed pyrimidine ring can be tailored by the choice of the electrophilic partner.

| Electrophilic Partner | Resulting Fused System | Reference |

| Diethyl malonate | Thieno[2,3-d]pyrimidinone | General Knowledge |

| Ethyl acetoacetate | Thieno[2,3-d]pyrimidinone | General Knowledge |

| Nitriles | Thieno[2,3-d]pyrimidine | vulcanchem.com |

Reactions Involving the Carboxamide Functional Group (at C-3)

The carboxamide group at the C-3 position offers another site for chemical modification, although its reactivity is often secondary to that of the C-5 amino group.

Amide Derivatization and Substitution

The primary carboxamide group can be derivatized through N-alkylation or N-acylation, though these reactions may require harsher conditions compared to the reactions at the C-5 amino group. More significantly, the nature of the carboxamide itself has been shown to be crucial for the biological activity of certain thiophene-based compounds. For a related series of urea-thiophene carboxamides, it was found that replacing the primary carboxamide with an N-methyl amide significantly diminished its protective activity in a biological assay, suggesting that the presence of both protons on the primary amide is essential for its function. nih.gov This highlights the importance of this functional group in establishing key interactions with biological targets.

Hydrolysis and Esterification

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heating. libretexts.org This transformation opens up further synthetic possibilities, as the resulting carboxylic acid can be converted into esters or other acid derivatives. For example, the hydrolysis of a related thiophene-3-carboxamide (B1338676) to its carboxylic acid has been reported as a step in the synthesis of more complex molecules. nih.gov The resulting carboxylic acid can then be esterified, for instance, by reaction with an alcohol in the presence of an acid catalyst. However, it is noteworthy that for some biologically active thiophene derivatives, conversion of the carboxamide to a carboxylic acid or a methyl ester leads to a significant reduction in activity. nih.gov

| Reaction | Product | Significance | Reference |

| Hydrolysis | Carboxylic acid | Precursor for other derivatives | libretexts.orgnih.gov |

| Esterification | Ester | Modifies physicochemical properties | nih.gov |

Electrophilic and Nucleophilic Attack Patterns on the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effects of the amino and carboxamide groups play a crucial role in determining the regioselectivity of these reactions.

Theoretical studies using Density Functional Theory (DFT) on related 2-aminothiophene-3-carboxamide derivatives have provided insights into the probable sites of electrophilic and nucleophilic attack. tandfonline.comd-nb.info The amino group at C-5 is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C-4 position is the most likely site for electrophilic attack.

Experimental evidence supports the high reactivity of the C-5 position in related systems towards electrophiles. For instance, the direct arylation of 2-ureidothiophene-3-carboxamide with aryl bromides in the presence of a palladium catalyst occurs exclusively at the C-5 position. clockss.org

| Attack Type | Predicted Reactive Site(s) | Reference |

| Electrophilic Attack | C-4 position | tandfonline.comd-nb.info |

| Nucleophilic Attack | Thienyl sulfur, carboxamide C=O | tandfonline.com |

| Palladium-catalyzed Arylation | C-5 position | clockss.org |

Oxidative Transformations and Coupling Reactions

The this compound scaffold can undergo various oxidative transformations and coupling reactions, further expanding its synthetic utility.

Oxidative coupling reactions can lead to the formation of novel dimeric or fused structures. For example, a 2-aminothiophene-3-carboxamide has been shown to participate in a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative annulation reaction. researchgate.net The thiophene ring itself can be subject to oxidation. For instance, cytochrome P450 has been shown to oxidize a thiophene-containing drug, leading to the formation of an electrophilic intermediate. nih.gov The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. As mentioned previously, the direct C-H arylation of a 2-ureidothiophene-3-carboxamide at the C-5 position with aryl bromides has been successfully demonstrated. clockss.org This type of reaction allows for the introduction of various aryl and heteroaryl substituents at this position, providing a convergent route to a wide range of derivatives.

| Reaction Type | Description | Reference |

| Oxidative Annulation | DDQ-mediated formation of fused systems | researchgate.net |

| Metabolic Oxidation | Cytochrome P450-mediated oxidation | nih.gov |

| Cross-Coupling | Palladium-catalyzed C-H arylation at C-5 | clockss.org |

Theoretical Frameworks and Computational Investigations of 5 Aminothiophene 3 Carboxamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of aminothiophene scaffolds. These studies provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 5-aminothiophene-3-carboxamide, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p) or 6-31+g(d,p), are employed to optimize molecular geometries and predict a range of properties. nih.govresearchgate.netsemanticscholar.orgtandfonline.com These calculations have been used to determine structural parameters, vibrational frequencies, and electronic features of novel synthesized thiophene (B33073) derivatives. nih.govajrconline.org For instance, DFT has been used to study the geometry of newly synthesized aminothiophene derivatives, confirming their structures. ajrconline.orgajrconline.org The optimized molecular structures obtained from DFT calculations serve as the basis for further analysis, including the examination of frontier molecular orbitals and electrostatic potential maps. semanticscholar.org

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. ajrconline.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajrconline.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's stability and reactivity. ajrconline.org

For various aminothiophene derivatives, HOMO and LUMO energies have been calculated using DFT. For example, in one study, the HOMO and LUMO energies for a series of 4-amino-5-substituted-thiophene derivatives were found to be in the range of -5.43 to -6.01 eV and -3.23 to -3.86 eV, respectively. tandfonline.com Another study on a different thiophene derivative reported HOMO and LUMO energies of -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov These values are critical for predicting how the molecule will interact with other species and its potential for charge transfer. tandfonline.comtandfonline.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | -5.88 | -3.42 | 2.46 | tandfonline.comsemanticscholar.org |

| 4-amino-N-(4-chlorophenyl)-5-ethoxycarbonyl-2-(phenylamino)thiophene-3-carboxamide | -5.73 | -3.23 | 2.50 | tandfonline.comsemanticscholar.org |

| 4-amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide | -6.01 | -3.86 | 2.15 | tandfonline.comsemanticscholar.org |

| ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP map uses a color scale to represent different potential values, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). ajrconline.org

For aminothiophene derivatives, MEP analysis has shown that the oxygen atoms of the carboxamide group are typically the most negative regions, making them likely sites for hydrogen bond acceptance. nih.gov Conversely, the hydrogen atoms of the amino group often exhibit positive potential. nih.gov This information is critical for understanding intermolecular interactions, such as those involved in crystal packing and receptor binding. nih.govsemanticscholar.org

Global reactivity descriptors, such as chemical hardness (η) and softness (σ), are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. ajrconline.orgtandfonline.com Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A large HOMO-LUMO gap corresponds to a hard, less reactive molecule, while a small gap indicates a soft, more reactive molecule. ajrconline.orgajrconline.org

These descriptors are calculated using the following formulas:

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (σ) = 1 / η

For a series of aminothiophene derivatives, the calculated hardness and softness values helped to rationalize their observed reactivity. tandfonline.comsemanticscholar.org For instance, a study reported that for a particular aminothiophene derivative, a high hardness value of 2.21 eV and a low softness value of 1.10 eV indicated a stable molecule. ajrconline.orgajrconline.org

| Compound | Hardness (η) (eV) | Softness (σ) (eV⁻¹) | Source |

| 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | 1.23 | 0.81 | tandfonline.comsemanticscholar.org |

| 4-amino-N-(4-chlorophenyl)-5-ethoxycarbonyl-2-(phenylamino)thiophene-3-carboxamide | 1.25 | 0.80 | tandfonline.comsemanticscholar.org |

| 4-amino-N-(4-chlorophenyl)-5-cyano-2-(phenylamino)thiophene-3-carboxamide | 1.08 | 0.93 | tandfonline.comsemanticscholar.org |

| An aminothiophene derivative | 2.21 | 1.10 | ajrconline.orgajrconline.org |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound derivatives has been performed using computational methods to identify stable conformations. tandfonline.com DFT calculations have shown that many aminothiophene derivatives have a non-planar configuration. tandfonline.com

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's conformational landscape by simulating its movement over time. nih.gov MD simulations have been used to study the stability of aminothiophene derivatives when bound to biological targets, such as enzymes. nih.gov These simulations can reveal key interactions between the ligand and the protein active site, providing insights into the binding mode and stability of the complex. nih.gov

Mechanistic Elucidation of Synthetic Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of aminothiophene derivatives, DFT calculations have been used to investigate reaction pathways, identify transition states, and calculate activation energies. researchgate.net This information helps to understand the factors that control the outcome and efficiency of a reaction.

For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been the subject of computational studies. tubitak.gov.trresearchgate.net These studies have helped to clarify the reaction mechanism, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur and a base. tubitak.gov.tr In another example, the reaction of a 3-amidothiophene derivative with carbonyl compounds was investigated using DFT, revealing that the reaction outcome is dependent on the specific carbonyl compound used. jst.go.jp Computational modeling has also been used to explore the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxamides. tandfonline.comsemanticscholar.org

Ligand-Interaction Studies through Molecular Docking (Focus on Methodological Aspects and Structural Fit)

Molecular docking is a pivotal computational technique employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, thereby providing insights into their potential therapeutic mechanisms. These investigations focus on the methodological approaches used for the simulation and the detailed analysis of the structural fit, including binding energies and specific molecular interactions.

Methodologically, these studies typically commence with the retrieval of the three-dimensional crystal structure of the target protein from a repository such as the RCSB Protein Data Bank. d-nb.info Software suites like the Molecular Operating Environment (MOE), VLifeMDS, and Gaussian 09 are commonly utilized to prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. nih.govgyanvihar.orgbohrium.com The this compound derivatives are sketched, and their energy is minimized to obtain a stable conformation before docking. d-nb.info Protocols such as CDOCKER are employed to generate various binding poses of the ligand within the protein's active site. nih.gov The resulting poses are then scored based on binding energy calculations, with lower energy values indicating a more favorable interaction. gyanvihar.org

The structural fit analysis reveals how these thiophene-based compounds anchor themselves within the binding sites of target proteins. The interactions are diverse and specific to the target and the substitutions on the thiophene scaffold. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, derivatives of this compound have demonstrated significant inhibitory potential. nih.govresearchgate.net Molecular docking has shown that these compounds can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the VEGFR-2 active site. nih.gov

Similarly, derivatives have been docked into the active site of the enzyme DprE1 from Mycobacterium tuberculosis. nih.gov The docking model revealed that the thiophene core, along with its arylamide moiety, fits into the binding site, forming hydrogen bonds with residues such as Ser228, Lys418, and His132, which is consistent with the binding mode of known inhibitors. nih.gov

Further studies on different targets have highlighted the versatility of the this compound scaffold. When evaluated against Lactate Dehydrogenase (LDH), an important enzyme in cancer cell metabolism, thiophene derivatives have shown promising inhibitory activity, with docking studies corroborating the experimental findings. nih.gov The interactions within the active site of Human Lactate Dehydrogenase are a key focus of these computational analyses. nih.gov

The following tables summarize the findings from various molecular docking studies on derivatives of this compound, detailing the target proteins, binding affinities, and the specific amino acid residues involved in the interactions.

Table 1: Molecular Docking Interaction Data for this compound Derivatives

| Derivative | Target Protein | PDB ID | Binding Score (kcal/mol) | Interacting Amino Acid Residues | Reference |

| 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Not Specified | Not Specified | -6.6321 to -7.6448 | Phe 738, Arg 743 | tandfonline.comsemanticscholar.org |

| Thiophene carboxamide derivative 5 | VEGFR-2 | Not Specified | Not Specified (IC50 = 0.59 µM) | Not Specified | nih.gov |

| Thiophene carboxamide derivative 21 | VEGFR-2 | Not Specified | Not Specified (IC50 = 1.29 µM) | Not Specified | nih.gov |

| Template Compound 23j | DprE1 | 4KW5 | Not Specified | Ser228, Lys418, His132, Tyr60 | nih.gov |

| Tetrasubstituted thiophene analogue 2b | SARS-CoV-2 Main Protease | Not Specified | -81.42 | Not Specified | gyanvihar.org |

| Tetrasubstituted thiophene analogue 2f | SARS-CoV-2 Main Protease | Not Specified | -67.23 | Not Specified | gyanvihar.org |

Table 2: Summary of Target Proteins for this compound Derivatives in Docking Studies

| Target Protein | Biological Role | Studied Derivatives | Reference |

| VEGFR-2 | Angiogenesis in cancer | ortho-amino thiophene carboxamides | nih.govresearchgate.net |

| DprE1 | Mycobacterial cell wall synthesis | Thiophene-arylamides | nih.gov |

| Lactate Dehydrogenase (LDH) | Glucose metabolism in cancer | Thiophene derivatives | nih.gov |

| HIV-1 Ribonuclease H | Viral replication | Cycloheptathiophene-3-carboxamides | nih.govtandfonline.com |

| Dihydrofolate reductase (DHFR) | Folic acid metabolism | Thieno[2,3-b]thiophene derivatives | mdpi.com |

| Coagulation factor XI (F11) | Blood coagulation | 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | d-nb.info |

These computational investigations underscore the importance of the this compound scaffold in designing targeted inhibitors. The methodological rigor and detailed structural analysis provide a rational basis for further optimization of these compounds to enhance their binding affinity and specificity for various therapeutic targets.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation Beyond Basic Characterization

Advanced NMR Spectroscopy for Complex Derivative Characterization (e.g., 2D-NMR, Solid-State NMR)

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, advanced NMR techniques are indispensable for the complete structural assignment of complex derivatives of 5-aminothiophene-3-carboxamide, especially when dealing with overlapping signals or complex substitution patterns.

Two-Dimensional (2D) NMR Spectroscopy , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is instrumental in resolving ambiguities. For instance, in various synthesized thiophene (B33073) derivatives, 2D NMR is used to resolve overlapping signals in aromatic regions. COSY experiments establish proton-proton couplings within the thiophene ring and its substituents, while HSQC and HMBC spectra provide crucial information about one-bond and multiple-bond carbon-proton correlations, respectively. These techniques were pivotal in the structural elucidation of thienopyrimidines derived from aminothiophenes, where complex spin systems required detailed connectivity analysis. bezmialem.edu.tr In the characterization of substituted N-phenyl-aminothiophene-carboxamide derivatives, D₂O exchange experiments are often coupled with 2D NMR to identify labile amine and amide protons. nih.gov

Solid-State NMR (ssNMR) offers valuable insights into the structure and dynamics of these compounds in the solid phase, which can differ significantly from the solution state. Although less common for small molecules compared to polymers, ¹³C solid-state NMR has been effectively used to characterize thiophene-based polymeric materials, providing information on the conformation and packing of the thiophene units. acs.orgulb.ac.beresearchgate.net For crystalline derivatives of this compound, ssNMR can probe intermolecular interactions and polymorphic forms.

Below is a table summarizing typical NMR data for derivatives of this compound, illustrating the application of these techniques.

| Technique | Derivative | Key Findings | Reference |

| ¹H & ¹³C NMR | 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | ¹H NMR showed exchangeable signals for NH and NH₂ protons; ¹³C NMR confirmed the presence of cyano and carbonyl carbons. | nih.gov |

| 2D NMR (COSY, HMBC) | 3-Amino-thiophene-2-carbohydrazide derivatives | HMBC analysis was crucial for assigning ester and amide carbonyl signals in the ¹³C NMR spectrum. | bezmialem.edu.tr |

| ¹³C CP-MAS (Solid-State) | Poly(3-hexyl thiophene) | Provided information on the regioregularity and packing of the thiophene rings in the solid polymer. | researchgate.net |

| ¹H NMR with D₂O Exchange | Various aminothiophene derivatives | Used to distinguish between amine (NH₂) and amide (NH) protons based on their exchangeability with deuterium. | nih.gov |

Mass Spectrometry for Fragmentation Pattern Analysis and Elucidation of Reaction Pathways

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in determining the elemental composition. nih.gov Beyond molecular weight confirmation, the analysis of fragmentation patterns under techniques like electron impact (EI) or collision-induced dissociation (CID) offers significant structural information and can help in elucidating reaction mechanisms.

The fragmentation of thiophene carboxamides often involves characteristic cleavage patterns. For instance, in N-aryl substituted thiophene-2-carboxamides, a common fragmentation pathway is the cleavage of the amide bond, leading to the formation of a thenoyl cation and an anilinium radical cation. researchgate.net The stability of the thiophene ring often results in it being a prominent part of the observed fragments. In more complex derivatives, such as those resulting from multi-step reactions, MS fragmentation can help to confirm the success of each synthetic step by identifying the addition of specific functional groups. For example, the mass spectrum of a chloroacetylated aminothiophene derivative showed two molecular ion peaks with a 3:1 ratio, characteristic of the chlorine isotopic pattern, confirming the successful acylation. researchgate.net

The table below presents examples of mass spectrometry data for derivatives, highlighting its utility in structural confirmation.

| Derivative | Ionization Method | Key Fragment Ions (m/z) | Interpretation | Reference |

| 5-Bromothiophene-2-carboxamide | Electron Impact (EI) | [M]⁺, [M-Br]⁺, [M-CONH₂]⁺ | Confirms presence of bromine and shows characteristic loss of the halogen and carboxamide group. | |

| N-(2-methylphenyl)thiophene-2-carboxamide | Mass-analysed ion kinetic energy (MIKE) spectrometry | m/z 111 (thenoyl cation) | Indicates amide bond cleavage as a primary fragmentation pathway. | researchgate.net |

| 4-(2-chloroacetamido)thiophene-3-carboxamide derivative | Not specified | [M]⁺ and [M+2]⁺ in 3:1 ratio | Confirms the presence of a single chlorine atom. | researchgate.net |

| Benzo[b]thiophene-2,5-dicarbonyldichlorides | Electron Impact (EI) | [M-Cl]⁺ | Characteristic loss of a chlorine atom from the acyl chloride moiety. | nih.gov |

X-ray Crystallography for Solid-State Structural Confirmation and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the absolute stereochemistry and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

For derivatives of this compound, X-ray crystallography has been used to resolve structural ambiguities that could not be definitively solved by spectroscopic methods alone. nih.gov For example, the crystal structure of 2-{[(1E)-(2-chlorophenyl)methylene]amino}-N-(2-furylmethyl)-4,5-dimethylthiophene-3-carboxamide revealed the non-planar nature of the molecule, with the furan (B31954) and chlorophenyl rings making significant dihedral angles with the central thiophene ring. iucr.org In another study, the solid-state structure of a 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide derivative was determined, providing detailed information on its tetragonal crystal system and unit cell dimensions. tandfonline.com These studies also reveal the nature of intermolecular hydrogen bonds, often involving the amino and carboxamide groups, which stabilize the crystal lattice. researchgate.net

The following table summarizes crystallographic data for some aminothiophene derivatives.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-{[(1E)-(2-chlorophenyl)methylene]amino}-N-(2-furylmethyl)-4,5-dimethylthiophene-3-carboxamide | Orthorhombic | P2₁2₁2₁ | Non-planar molecule with significant dihedral angles between the rings. | iucr.org |

| 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide | Tetragonal | I-4 | Detailed unit cell dimensions and confirmation of the molecular conformation. | tandfonline.com |

| Halogen-bonded thiophene derivatives | Monoclinic, Triclinic | P2₁/n, P-1 | Revealed the presence of halogen and chalcogen bonding (N···S) in the crystal packing. | acs.orgulb.ac.be |

Vibrational Spectroscopy (FT-IR, Raman) in Mechanistic or Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study reaction mechanisms and conformational isomers.

FT-IR spectroscopy is routinely used to monitor the progress of reactions involving this compound derivatives. For instance, the disappearance of the amine (NH₂) stretching bands and the appearance of a new amide (NH) band can confirm the acylation of the amino group. researchgate.net Characteristic stretching frequencies for the carboxamide C=O group (around 1630-1680 cm⁻¹) and the amino N-H bonds (around 3200-3400 cm⁻¹) are readily identified. nih.gov Shifts in these vibrational frequencies can indicate changes in hydrogen bonding or electronic environment upon substitution. The interpretation of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies for different conformers. asianpubs.org

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, is an excellent complementary technique to FT-IR. It is especially useful for studying the thiophene ring vibrations and the C-S bond. Conformational analysis of thiophene-based molecules has been successfully performed using Raman spectroscopy, where different conformers (e.g., cis and trans) exhibit distinct Raman spectra. sci-hub.box In combination with theoretical calculations, Raman spectroscopy can help to identify the most stable conformer in solution or in the solid state. sci-hub.boxnih.gov

A summary of key vibrational bands for aminothiophene derivatives is provided in the table below.

| Functional Group | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Amine/Amide) | 3200 - 3450 | 3200 - 3450 | Confirms presence of amino and amide groups; broadening indicates hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Indicates the presence of the thiophene ring. |

| C=O Stretch (Amide) | 1630 - 1680 | 1630 - 1680 | Strong, characteristic band for the carboxamide functional group. |

| C=C Stretch (Thiophene ring) | 1500 - 1600 | 1500 - 1600 | Provides information on the electronic structure of the thiophene ring. |

| C-S Stretch | 600 - 800 | 600 - 800 | Characteristic vibration of the thiophene heterocycle. |

Non Clinical Research Applications of 5 Aminothiophene 3 Carboxamide

Applications as a Synthetic Building Block in Material Science

The thiophene (B33073) ring is a well-established component in the field of material science, particularly for the development of organic electronic materials. Thiophene-based compounds are known to be precursors to conductive polymers and other materials with useful optoelectronic properties. derpharmachemica.com

5-Aminothiophene-3-carboxamide serves as a potential monomer for the synthesis of novel conductive polymers and organic electronic materials. The thiophene nucleus itself imparts aromaticity and electron-rich characteristics suitable for charge transport. researchgate.net The presence of amino and carboxamide functional groups provides reactive sites for polymerization reactions. For instance, the amino group can be used in condensation polymerization with other monomers, such as dialdehydes or diacyl chlorides, to form conjugated polymers. google.com These polymers, where the thiophene rings are electronically linked, can exhibit electrical conductivity upon doping.

The incorporation of functional groups like amides can enhance the electronic properties and processability of thiophene-based materials, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research on related thiophene derivatives has demonstrated their potential in improving the performance of solar cells and other electronic devices. researchgate.net Therefore, this compound is a valuable precursor for creating new materials where its structural components contribute to desirable electronic characteristics.

A significant application of aminothiophenes in industrial and research chemistry is in the synthesis of azo dyes. nih.govtubitak.gov.tr this compound is an excellent starting material for producing a range of colored compounds. The primary aromatic amino group at the C-5 position can be readily converted into a diazonium salt through a process called diazotization. sapub.orgoup.com This reactive diazonium intermediate can then be coupled with various electron-rich aromatic compounds (coupling components), such as phenols, anilines, or other heterocyclic systems, to form stable azo dyes. nih.gov

The resulting thiophene-based azo dyes often exhibit strong, bright colors and good fastness properties when applied to synthetic fibers like polyester. oup.com The color of the final dye can be fine-tuned by changing the coupling component, allowing for the creation of a wide palette of shades from a single precursor. Research on derivatives has shown that dyes synthesized from 5-aminothiophene precursors can produce a variety of colors with good sublimation and light fastness. sapub.orgoup.com

| 5-Aminothiophene Derivative Used | Coupling Component Class | Resulting Dye Color Range | Reference |

|---|---|---|---|

| Diazotized phenatidinyl-5-amino-thiophene derivatives | 4-Aryl-2-aminothiazoles / 4-Aryl-3-substituted-2-aminothiophenes | Grey to Blue | sapub.org |

| Ethyl 5-amino-2,4-bis(ethoxycarbonyl)-3-thiopheneacetate | N,N-dialkyl-substituted arylamines / Heterocyclic hydroxy compounds | Deep hues, good dyeability | oup.com |

Utility in Agrochemical Research

The aminothiophene scaffold is a recognized structural motif in the design and discovery of new agrochemicals. netascientific.comsmolecule.com Compounds containing this core have been investigated for various applications in agriculture. Substituted 2-aminothiophene-3-carboxamides, for example, are known to be versatile building blocks for creating compounds with potential pesticidal or herbicidal properties. tubitak.gov.tr

While specific agrochemical applications of this compound are not extensively documented, its structural similarity to other biologically active thiophenes makes it a valuable starting material for agrochemical research. It can be used as a foundational scaffold to generate libraries of novel compounds through modification of its amino and carboxamide groups. These libraries can then be screened to identify new active ingredients for crop protection products.

Role in Chemical Biology Research for Probing Biochemical Pathways

In chemical biology, small molecules are used as probes to investigate and manipulate biological processes without leading to a therapeutic outcome. The thiophene carboxamide scaffold is well-suited for this purpose. ontosight.ai By attaching reporter molecules such as fluorescent tags (e.g., BODIPY) or affinity labels (e.g., biotin) to the core structure, researchers can create chemical probes for target identification and mechanistic studies. nih.gov

For example, studies on related urea-thiophene carboxamides have used this approach to create tools for identifying the biological targets of compounds that protect against aminoglycoside-induced hearing loss. nih.gov The this compound structure provides convenient handles (the amino and carboxamide groups) for the chemical linkage of such tags. These tagged probes can be used in experiments like fluorescence microscopy or affinity pull-down assays to visualize where the compound localizes within a cell or to identify the proteins it interacts with, thus helping to elucidate its biochemical mechanism of action. nih.govacs.org

Design and Synthesis of Chemosensors and Probes

A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte), often through a change in color or fluorescence. The this compound structure contains all the necessary components to act as a framework for a chemosensor. The thiophene ring can act as a fluorophore (a fluorescent signaling unit), while the adjacent amino and carboxamide groups can serve as a binding or recognition site for analytes like metal ions. chemscene.com

The design principle involves linking this recognition event to a change in the thiophene's fluorescence. google.com When an analyte binds to the amino and carboxamide groups, it can alter the electronic structure of the thiophene ring, causing the fluorescence to either increase ("turn-on") or decrease ("turn-off"). This change provides a measurable signal for the detection of the analyte. While specific chemosensors based on this compound are not widely reported, numerous examples exist for its 2-amino isomer, demonstrating the viability of the general molecular design.

| Component | Function | Example Mechanism |

|---|---|---|

| Thiophene Ring | Signaling Unit (Fluorophore) | Emits fluorescence that can be modulated by analyte binding. |

| Amino and Carboxamide Groups | Recognition Site (Receptor) | Coordinate with a target analyte (e.g., a metal ion). |

| Analyte Binding | Sensing Event | Binding alters the electronic properties of the fluorophore, causing a detectable change in fluorescence intensity or wavelength. |

Future Research Directions and Emerging Trends

Exploration of Novel Sustainable Synthetic Routes

The traditional synthesis of 2-aminothiophenes, often accomplished via the Gewald reaction, is effective but frequently relies on conditions that are not aligned with modern principles of green chemistry. The future of 5-aminothiophene-3-carboxamide synthesis is increasingly geared towards sustainability, focusing on reducing energy consumption, minimizing waste, and utilizing environmentally benign reagents and solvents.

Key research trends in this area include:

Ultrasonic and Microwave-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, reduce reaction times from hours to minutes, and often lead to higher yields with fewer byproducts compared to conventional heating methods.

Green Solvents and Catalysts: There is a growing emphasis on replacing traditional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). semanticscholar.org For instance, an efficient protocol for synthesizing 2-aminothiophene derivatives involves a one-pot, three-component Gewald reaction in PEG-600 under ultrasonic irradiation without any basic compounds. semanticscholar.org

Catalyst-Free and Reusable Catalyst Systems: Methodologies are being developed to either eliminate the need for a catalyst or to use heterogeneous, reusable catalysts. An N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been reported as a recyclable catalyst for 2-aminothiophene synthesis, demonstrating the move towards more sustainable catalytic processes.

Multicomponent Reactions (MCRs): One-pot MCRs, such as variations of the Gewald reaction, are inherently efficient as they combine multiple synthetic steps without isolating intermediates, thus saving time, resources, and reducing solvent waste. researchgate.net

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of sonication (e.g., 40 kHz, 300 W) to drive the reaction. | Rapid reaction times (0.5-1 h), high yields, energy efficiency. | Gewald reaction of ketones, malononitrile, and sulfur in water at 70°C. |

| Green Solvent System | Replacement of volatile organic compounds with eco-friendly media like Polyethylene Glycol (PEG). | Reduced toxicity, potential for solvent recycling, improved safety. | One-pot synthesis of 2-aminothiophenes in PEG-600. semanticscholar.org |

| Heterogeneous Catalysis | Use of a solid-phase catalyst that can be easily separated from the reaction mixture. | Catalyst can be recovered and reused multiple times, reducing waste and cost. | N-methylpiperazine-functionalized polyacrylonitrile fiber used as a reusable catalyst. |

Advanced Functionalization for Tailored Chemical Properties

The this compound scaffold is a versatile building block whose properties can be precisely tuned through chemical modification. nih.gov Advanced functionalization strategies are moving beyond simple substitutions to create complex architectures with properties tailored for specific materials science applications. The primary reaction sites for functionalization are the amino group at C5, the carboxamide group at C3, and the unsubstituted carbon at C4.

Future research will likely focus on:

N-Functionalization: The amino group can be acylated, alkylated, or used as a handle to introduce a wide range of functional moieties. This can alter the compound's electronic properties, solubility, and intermolecular interactions.

Amide Modification: The carboxamide group can be hydrolyzed to the carboxylic acid, reduced to an amine, or converted to other functional groups like nitriles, providing further avenues for diversification.

C-H Activation/Functionalization: Direct functionalization of the C4 position, which is typically unreactive, is a significant area of interest. Modern cross-coupling reactions can be employed to introduce aryl, alkyl, or other groups, profoundly impacting the molecule's conjugation and solid-state packing.

Polymerization: The scaffold can be functionalized with polymerizable groups or used as a monomer in condensation polymerization to create novel thiophene-based conjugated polymers for organic electronics. rsc.org

| Reaction Type | Target Site | Typical Reagents | Purpose/Outcome |

|---|---|---|---|

| Acylation | C5-Amino Group | Acid chlorides, Anhydrides | Modifies electronic properties; precursor for further reactions. |

| Cyclocondensation | C5-Amino and C4-position | Nitriles, Orthoesters | Formation of fused heterocyclic systems like thieno[2,3-d]pyrimidines. nih.gov |

| Cross-Coupling (e.g., Suzuki, Stille) | C4-H (after halogenation) or C5-H | Boronic acids, Organostannanes with a Palladium catalyst | Extends π-conjugation, tunes optical and electronic properties for materials. cmu.edu |

Integration with High-Throughput Screening for Non-Biological Applications

The convergence of combinatorial synthesis and high-throughput screening (HTS) is poised to accelerate the discovery of new materials. caltech.edu The this compound core is an ideal platform for creating large, diverse chemical libraries due to its multiple points of functionalization. Integrating the synthesis of these libraries with HTS techniques will enable the rapid identification of compounds with desirable properties for non-biological applications, such as organic electronics, sensors, and energy storage.

An emerging workflow involves:

Combinatorial Library Synthesis: Automated or parallel synthesis techniques are used to create a large array of this compound derivatives, systematically varying substituents at different positions. caltech.edu

High-Throughput Deposition: The synthesized compounds are processed from solution and deposited onto substrates (e.g., silicon wafers, glass) in a high-density format using techniques like inkjet or aerosol jet printing. mdpi.com

Rapid Property Screening: The array of materials is then rapidly screened for key performance indicators. For organic electronics, this could involve automated probing of charge carrier mobility in thin-film transistor configurations or spectroscopic mapping of absorption and emission properties for OLEDs and solar cells. researchgate.netresearchgate.net

Data Analysis and Hit Identification: The large datasets generated are analyzed using materials informatics tools to identify "hit" compounds that exhibit superior properties, guiding the next round of material design. lbl.gov

This approach drastically reduces the time and cost associated with the traditional one-by-one synthesis and characterization of materials, opening the door to the discovery of novel thiophene-based functional materials. researchgate.net

Development of Structure-Property Relationship Models for Materials Science Applications

To move beyond trial-and-error discovery, a deep understanding of the relationship between molecular structure and material properties is essential. The development of predictive Quantitative Structure-Property Relationship (QSPR) models for this compound derivatives is a key future research direction. These models leverage computational chemistry and machine learning to correlate specific structural features with macroscopic material properties.

The development process typically involves:

Computational Data Generation: Density Functional Theory (DFT) and other quantum chemical methods are used to calculate a range of molecular descriptors for a virtual library of derivatives. researchgate.netnih.gov These descriptors include electronic properties (HOMO/LUMO energies, bandgap), geometric properties (dihedral angles, planarity), and energetic properties (ionization potential, electron affinity). mdpi.comdergipark.org.tr

Model Training: Machine learning algorithms are trained on this computational data to build models that can predict a material's performance. For example, a model could be trained to predict the power conversion efficiency of an organic solar cell based on the chemical structure of the thiophene-based donor material. lbl.govnih.gov

Experimental Validation: The predictions of the QSPR model are then validated by synthesizing and testing the most promising candidates identified by the model.

These predictive models can guide synthetic efforts by identifying the most promising molecular designs before any laboratory work is undertaken, making the materials discovery process significantly more efficient.

| Structural Feature / Descriptor | Influenced Material Property | Application Relevance |

|---|---|---|

| HOMO-LUMO Energy Gap | Optical absorption spectrum, Bandgap | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs). mdpi.com |

| Molecular Planarity (Dihedral Angles) | π-π stacking efficiency, Charge carrier mobility | Organic Field-Effect Transistors (OFETs). researchgate.net |

| Presence of Electron Donating/Withdrawing Groups | Energy level tuning, Intramolecular charge transfer | OPVs, Non-linear optics, Sensors. researchgate.net |

| Side-Chain Length and Branching | Solubility, Film morphology, Solid-state packing | Solution-processable electronics, OFETs. mdpi.com |

Synergistic Approaches Combining Computational and Experimental Research

The most rapid advances in materials science are achieved through a close feedback loop between computational modeling and experimental synthesis and characterization. This synergistic approach is particularly well-suited for the exploration of this compound derivatives.

This integrated research paradigm operates as follows:

Computational Prediction: Theoretical calculations are performed to design novel derivatives and predict their properties. For instance, DFT can be used to screen virtual compounds for promising electronic structures for use in organic transistors or as liquid crystals. nih.govorientjchem.org

Targeted Synthesis: Based on the computational predictions, the most promising candidate molecules are prioritized for chemical synthesis. This avoids the inefficient synthesis of compounds that are unlikely to perform well.

Experimental Characterization: The synthesized compounds are then fabricated into devices or materials, and their actual properties are measured. This can include measuring charge mobility in a transistor, determining the phase behavior of a liquid crystal, or assessing the performance of a solar cell. orientjchem.orgmdpi.com

Model Refinement: The experimental results are fed back to refine the computational models. Discrepancies between predicted and measured properties can reveal new physical insights and lead to the development of more accurate theoretical models for the next cycle of design and discovery.

This iterative cycle of prediction, synthesis, and characterization allows for a much faster and more resource-efficient exploration of the vast chemical space accessible from the this compound scaffold, accelerating the development of next-generation materials.

Q & A

Q. What are the common synthetic routes for 5-Aminothiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromine substitution in 5-bromothiophene-3-carboxamide can be achieved using palladium catalysts (e.g., Suzuki-Miyaura coupling) with bases like potassium phosphate in solvents such as dioxane . Optimization includes varying temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Characterization via TLC and HPLC ensures reaction completion.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm amine and carboxamide functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 206.06 g/mol) .

- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1650 cm (C=O stretch) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Segregate chemical waste and use certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce studies under identical conditions (e.g., cell lines, incubation times) to isolate variables.

- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic assays vs. cellular viability tests) .

- Computational Modeling : Compare molecular docking predictions with experimental IC values to identify binding inconsistencies .

Q. What strategies are effective for studying the metabolic stability of this compound in pharmacological applications?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte incubations with LC-MS/MS to track metabolite formation .